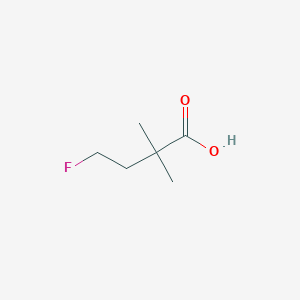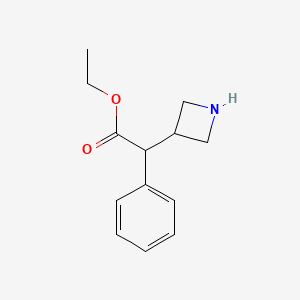
Ethyl 2-(azetidin-3-yl)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(azetidin-3-yl)-2-phenylacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidine ring is known for its unique structural properties, which can impart interesting biological activities to the compounds containing it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)-2-phenylacetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
. This photochemical reaction is highly efficient for synthesizing functionalized azetidines, although it may require specific photochemical equipment and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition method is particularly suitable for industrial applications due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(azetidin-3-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(azetidin-3-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of the target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can be compared with other azetidine derivatives:
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are used as GABA derivatives and have applications in medicinal chemistry.
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
(azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and other biologically active molecules.
This compound stands out due to its unique ester functionality, which can be further modified to enhance its biological activity and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 2-(azetidin-3-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12(11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
InChI-Schlüssel |
QANFVYJQAHTLDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CNC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)

![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)

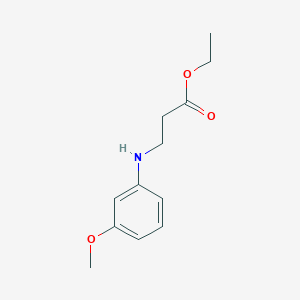
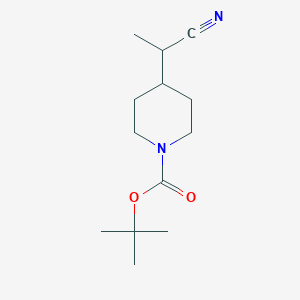
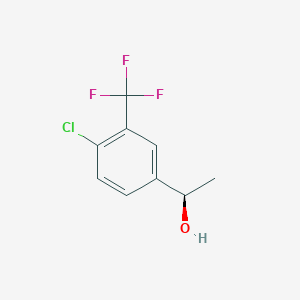
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
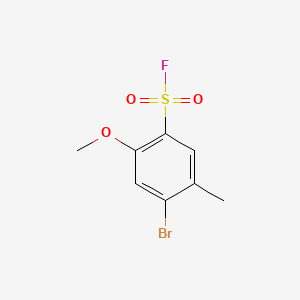
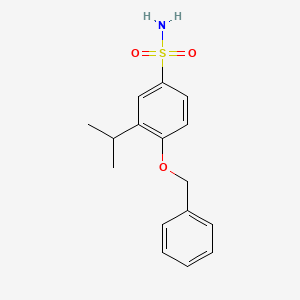
aminedihydrochloride](/img/structure/B13518738.png)
